molecular formula C20H23FN2O2 B13931842 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13931842
M. Wt: 342.4 g/mol
InChI Key: FDDBALKPZHOEBC-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorinated phenyl group, and a benzyl ester moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aniline derivative.

    Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluorinated phenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
  • 4-[(3-Methyl-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
  • 4-[(3-Bromo-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Uniqueness

The presence of the fluorine atom in 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H23FN2O2/c21-18-7-4-8-19(13-18)22-14-16-9-11-23(12-10-16)20(24)25-15-17-5-2-1-3-6-17/h1-8,13,16,22H,9-12,14-15H2

InChI Key

FDDBALKPZHOEBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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